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Compound of Interest

Compound Name: Ethyl (2-iodobenzoyl)acetate

Cat. No.: B1598699 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Ethyl (2-
iodobenzoyl)acetate (CAS No. 90034-85-8), a key β-keto ester intermediate in synthetic

organic chemistry.[1][2] With a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of

318.11 g/mol , a thorough understanding of its spectral signature is crucial for reaction

monitoring, quality control, and structural confirmation in research and drug development

settings.[3] This document offers a detailed examination of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established

spectroscopic principles and supported by data from analogous structures.

Introduction: The Structural Context
Ethyl (2-iodobenzoyl)acetate is a bifunctional molecule featuring an aromatic ring substituted

with a sterically demanding iodine atom ortho to a benzoyl group, which is in turn attached to

an ethyl acetate moiety. This arrangement creates a β-dicarbonyl system, which can exist in

equilibrium between its keto and enol tautomers. This tautomerism, along with the electronic

effects of the iodine and the carbonyl groups, significantly influences the molecule's

spectroscopic properties. The carbon-iodine bond is a key reactive site, particularly for

transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building

block in the synthesis of more complex molecular architectures.[2]

The following sections will detail the expected spectral data for Ethyl (2-iodobenzoyl)acetate,

providing researchers with a robust reference for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Ethyl (2-iodobenzoyl)acetate, both ¹H and ¹³C NMR are

indispensable for confirming its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and

number of different types of protons in the molecule. The presence of keto-enol tautomerism

can lead to the appearance of two distinct sets of signals for the protons in the β-dicarbonyl

portion of the molecule, although often one form predominates.

Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (2-iodobenzoyl)acetate in

~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean

spectral window.

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A

higher field strength will provide better signal dispersion, which is particularly useful for

resolving the complex multiplets of the aromatic region.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a standard pulse sequence (e.g., 'zg30').

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction to obtain the final spectrum.
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Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) for Ethyl (2-
iodobenzoyl)acetate, based on known data for similar structures like Ethyl benzoylacetate and

Ethyl 2-iodobenzoate.[4][5]
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Assignment
Predicted δ

(ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

Justification

-O-CH₂-CH₃ 1.2 - 1.4 Triplet (t) 3H ~7.1

Typical range

for an ethyl

ester methyl

group, split

by the

adjacent

methylene

group.

-CH₂- (keto) ~4.0 Singlet (s) 2H N/A

Methylene

protons alpha

to two

carbonyl

groups. The

signal may be

broadened or

absent if

enolization is

significant.

-O-CH₂-CH₃ 4.1 - 4.3 Quartet (q) 2H ~7.1

Methylene

protons of the

ethyl ester,

deshielded by

the adjacent

oxygen and

split by the

methyl group.

Ar-H 7.2 - 8.0 Multiplet (m) 4H N/A Aromatic

protons will

show a

complex

splitting

pattern due to
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their differing

electronic

environments

and coupling

to each other.

The proton

ortho to the

iodine will be

shifted

downfield.

=CH- (enol) ~5.6 Singlet (s) 1H N/A

If the enol

form is

present, the

vinylic proton

will appear in

this region.

-OH (enol) ~12.5
Broad Singlet

(br s)
1H N/A

The enolic

proton is

highly

deshielded

and often

appears as a

broad signal

that

exchanges

with D₂O.

Logical Workflow for ¹H NMR Analysis
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Data Acquisition

Spectral Interpretation

Prepare Sample
(5-10 mg in CDCl3)

Acquire Spectrum
(≥300 MHz)

Process Data
(FT, Phasing, Baseline)

Identify Ethyl Group Signals
(Triplet & Quartet)

Processed Spectrum

Assign Methylene Signal
(~4.0 ppm, α-keto)

Analyze Aromatic Region
(Multiplet, 7.2-8.0 ppm)

Check for Enol Signals
(~5.6 & ~12.5 ppm)

Integrate Peaks
(Verify Proton Ratios)

Confirmed Structure of
Ethyl (2-iodobenzoyl)acetate

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis of Ethyl (2-iodobenzoyl)acetate.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides

information about their electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to

simplify the spectrum to single lines for each carbon.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower

natural abundance of the ¹³C isotope.

Spectral Width: The spectral width is larger, typically 0-220 ppm.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on data for analogous compounds such as Ethyl (2-

chlorobenzoyl)acetate and established substituent effects.[6]
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Assignment Predicted δ (ppm) Justification

-O-CH₂-CH₃ ~14.0
Typical chemical shift for an

ethyl ester methyl carbon.

-CH₂- (keto) ~45-50
Methylene carbon between

two carbonyls.

-O-CH₂-CH₃ ~61.5

Ethyl ester methylene carbon,

deshielded by the attached

oxygen.

C-I (Ar) ~94.0

Aromatic carbon directly

attached to iodine, showing a

significant upfield shift due to

the heavy atom effect.

Ar-C ~128 - 140

Aromatic carbons, with varied

shifts due to the effects of the

iodo and benzoyl substituents.

C=O (ester) ~168.0
Carbonyl carbon of the ester

group.

C=O (keto) ~195.0

Carbonyl carbon of the ketone

group, typically more

deshielded than the ester

carbonyl.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR unit.
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Sample Application: Place a small drop of neat liquid Ethyl (2-iodobenzoyl)acetate directly

onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to

ensure good contact.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance versus

wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The key vibrational frequencies are predicted based on typical values for aromatic β-keto

esters.[7]
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Wavenumber (cm⁻¹) Vibration Type Intensity Justification

~3050-3100 C-H stretch (aromatic) Medium-Weak

Characteristic of C-H

bonds on a benzene

ring.

~2980 C-H stretch (aliphatic) Medium

C-H stretching from

the ethyl group and

the α-methylene.

~1735 C=O stretch (ester) Strong
Carbonyl stretching of

the ethyl ester group.

~1685 C=O stretch (keto) Strong

Aromatic ketone

carbonyl stretch,

conjugated with the

benzene ring.

~1600, ~1470
C=C stretch

(aromatic)
Medium-Variable

In-plane skeletal

vibrations of the

benzene ring.

~1250 C-O stretch (ester) Strong

Asymmetric C-O-C

stretching of the ester

group.

~750 C-H bend (aromatic) Strong

Out-of-plane bending

for ortho-disubstituted

benzene.

~500-600 C-I stretch Medium-Weak

Carbon-iodine

stretching vibration,

found in the far-IR

region.

Diagram of Key IR Vibrational Modes
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Ethyl (2-iodobenzoyl)acetate Structure

Characteristic IR Absorptions (cm⁻¹)

Key Vibrational Modes

~1735
(Ester C=O)

~1685
(Keto C=O)

~1250
(Ester C-O)

~750
(Ortho-subst. bend)

Click to download full resolution via product page

Caption: Key IR vibrational modes for Ethyl (2-iodobenzoyl)acetate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and

thermally stable.

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source. This causes ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, and the data is presented as a mass

spectrum (relative intensity vs. m/z).

Predicted Mass Spectrum Fragmentation
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The molecular ion peak (M⁺˙) is expected at m/z 318, corresponding to the molecular weight of

the compound. Key fragmentation pathways would likely involve the loss of characteristic

neutral fragments.

m/z Proposed Fragment Fragment Lost Justification

318 [C₁₁H₁₁IO₃]⁺˙ (Molecular Ion)
Corresponds to the

intact molecule.

273 [C₉H₆IO₂]⁺ •OC₂H₅

Loss of the ethoxy

radical from the ester

group.

245 [C₈H₆IO]⁺ •CH₂CO₂C₂H₅

Alpha-cleavage, loss

of the ethyl acetate

radical.

204 [C₇H₄I]⁺ CO

Loss of carbon

monoxide from the

benzoyl cation.

127 [I]⁺ C₁₁H₁₁O₃ Iodine cation.

77 [C₆H₅]⁺ I, CO, C₂H₂

Phenyl cation, a

common fragment

from benzene

derivatives.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the

identification and characterization of Ethyl (2-iodobenzoyl)acetate. By combining the insights

from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently

confirm the structure and purity of this important synthetic intermediate. The provided protocols

and interpretations, based on established principles and data from analogous compounds,

serve as a reliable reference for professionals in chemical research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

